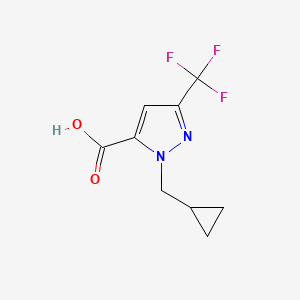

1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

CAS No.: 2090584-46-4

Cat. No.: VC2894354

Molecular Formula: C9H9F3N2O2

Molecular Weight: 234.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2090584-46-4 |

|---|---|

| Molecular Formula | C9H9F3N2O2 |

| Molecular Weight | 234.17 g/mol |

| IUPAC Name | 2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H9F3N2O2/c10-9(11,12)7-3-6(8(15)16)14(13-7)4-5-1-2-5/h3,5H,1-2,4H2,(H,15,16) |

| Standard InChI Key | TZFHRHBRLUBVIV-UHFFFAOYSA-N |

| SMILES | C1CC1CN2C(=CC(=N2)C(F)(F)F)C(=O)O |

| Canonical SMILES | C1CC1CN2C(=CC(=N2)C(F)(F)F)C(=O)O |

Introduction

Molecular Identity and Structure

Chemical Identification

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a well-defined chemical entity with specific identifying characteristics that facilitate its cataloging and study in various chemical databases and research settings.

| Property | Value |

|---|---|

| CAS Registry Number | 2090584-46-4 |

| MFCD Number | MFCD29038479 |

| Molecular Formula | C₉H₉F₃N₂O₂ |

| Molecular Weight | 234 Da |

| IUPAC Name | 1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid |

The compound's structure incorporates several key elements: a five-membered pyrazole heterocycle with two nitrogen atoms, a cyclopropylmethyl substituent at the N1 position, a trifluoromethyl group at the C3 position, and a carboxylic acid functional group at the C5 position . This structural arrangement confers unique properties that distinguish it from related pyrazole derivatives.

Physicochemical Properties

The physical and chemical properties of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid contribute significantly to its behavior in various chemical and biological systems. Understanding these properties is essential for predicting its solubility, reactivity, and potential applications.

| Property | Value |

|---|---|

| LogP | 2.02 |

| Heavy Atoms Count | 16 |

| Rotatable Bond Count | 4 |

| Number of Rings | 2 |

| Carbon Bond Saturation (Fsp3) | 0.555 |

| Polar Surface Area | 55 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

The compound demonstrates a moderate lipophilicity with a LogP value of 2.02, suggesting a balanced distribution between aqueous and lipid phases, which is advantageous for potential pharmaceutical applications . The presence of four rotatable bonds provides conformational flexibility, while the trifluoromethyl group contributes to enhanced metabolic stability and altered electronic properties compared to non-fluorinated analogs.

Structural Comparison with Related Compounds

Structural Analogs and Derivatives

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid belongs to a larger family of pyrazole derivatives that share common structural elements but differ in specific substituent patterns. Comparing this compound with its structural analogs provides valuable insights into structure-activity relationships.

| Compound | CAS Number | Key Structural Difference |

|---|---|---|

| 1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 2090584-46-4 | Reference compound |

| 3-Trifluoromethyl-1H-pyrazole-5-carboxylic acid | 129768-28-1 | Lacks the cyclopropylmethyl group at N1 position |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 128694-63-3 | Contains a methyl group at N1 instead of cyclopropylmethyl |

| 4-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | - | Has cyclopropyl at C4 rather than cyclopropylmethyl at N1 |

The 3-trifluoromethyl-1H-pyrazole-5-carboxylic acid (CAS: 129768-28-1) has a simpler structure with a molecular formula of C₅H₃F₃N₂O₂ and molecular weight of 180.09, lacking the cyclopropylmethyl substituent at the N1 position that is characteristic of our target compound . Similarly, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS: 128694-63-3) replaces the cyclopropylmethyl group with a simple methyl group .

Chemical Reactivity and Synthesis Considerations

Reactive Centers

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid contains several reactive centers that can participate in various chemical transformations:

-

The carboxylic acid group can undergo typical reactions including esterification, amide formation, and reduction

-

The pyrazole ring can participate in electrophilic substitution reactions, though the presence of the electron-withdrawing trifluoromethyl group modifies its reactivity

-

The cyclopropyl ring is susceptible to ring-opening reactions under specific conditions

Understanding these reactive centers is crucial for predicting the compound's behavior in chemical and biological systems, as well as for designing synthetic routes to prepare derivatives with modified properties.

Structure-Property Relationships

Electronic Effects

The trifluoromethyl group in 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid contributes significant electronic effects to the molecule. As a strongly electron-withdrawing group, it:

Conformational Analysis

-

The rigid pyrazole core

-

The relatively inflexible cyclopropyl ring

-

The steric influence of the trifluoromethyl group

Future Research Directions

Structure-Activity Relationship Studies

Future research on 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid would benefit from comprehensive structure-activity relationship studies. By systematically modifying different portions of the molecule and evaluating the impact on biological activity, researchers could identify:

-

Essential structural features required for activity

-

Positions where modifications are tolerated or beneficial

-

Optimal substituent patterns for specific biological targets

-

Pharmacophore models to guide future drug design efforts

Such studies would provide a rational basis for the development of optimized derivatives with enhanced potency, selectivity, or pharmacokinetic properties.

Exploration of Biological Targets

Identifying the specific biological targets with which 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid interacts would be another valuable research direction. Potential approaches include:

-

In silico molecular docking studies with known therapeutic targets

-

Affinity chromatography to isolate interacting proteins

-

Activity screening against panels of enzymes, receptors, or ion channels

-

Phenotypic screening followed by target deconvolution

Understanding the biological targets would provide crucial insights into the compound's mechanism of action and potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume